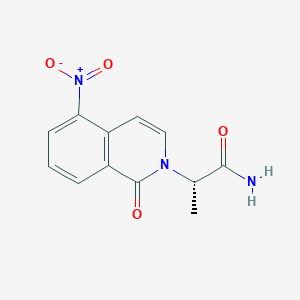
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and an ethoxy group on the pyrazine ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine typically involves the reaction of 3-chloro-5-methoxyphenylboronic acid with ethoxypyrazine under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to around 80°C for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrazines with various functional groups.
科学的研究の応用
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring, along with the ethoxy group on the pyrazine ring, allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
3-Chloro-5-methoxyphenylboronic acid: Shares the chloro and methoxy groups but lacks the pyrazine ring.
2-(3-Chloro-5-methoxyphenyl)piperidine: Contains a piperidine ring instead of a pyrazine ring.
(3-Chloro-5-methoxyphenyl)methanesulfonyl chloride: Contains a methanesulfonyl group instead of an ethoxy group .
Uniqueness
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine is unique due to the combination of its chloro, methoxy, and ethoxy groups, along with the pyrazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
CAS番号 |
1333222-40-4 |
|---|---|
分子式 |
C13H13ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC名 |
2-(3-chloro-5-methoxyphenyl)-6-ethoxypyrazine |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13-8-15-7-12(16-13)9-4-10(14)6-11(5-9)17-2/h4-8H,3H2,1-2H3 |
InChIキー |
BHQHQWIQAFSDES-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=CN=C1)C2=CC(=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)





![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)
![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)

![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)


